Galanganone C
Overview
Description
Galanganone C: is a natural product isolated from the rhizomes of Alpinia galanga. It belongs to the chalcone family, which is characterized by the presence of a three-carbon α,β-unsaturated carbonyl system. This compound has a molecular formula of C₃₂H₃₆O₅ and a molecular weight of 500.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galanganone C is typically extracted and purified from the rhizomes of Alpinia galanga. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then isolated through extensive spectroscopic analysis, including two-dimensional nuclear magnetic resonance experiments .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Alpinia galanga rhizomes. The process is optimized to ensure high purity and yield. The compound is stored as a yellow powder and can be dissolved in various solvents for further use .
Chemical Reactions Analysis
Types of Reactions: Galanganone C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: The phenolic hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated chalcone derivatives.
Substitution: Substituted chalcone derivatives with various functional groups.
Scientific Research Applications
Galanganone C has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying chalcone derivatives.
Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, such as antiviral and anticancer activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Galanganone C involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Galanganone A: Another chalcone derivative isolated from with similar biological activities.
Galanganone B: A structurally related compound with comparable properties.
Other Chalcones: Various chalcone derivatives with similar chemical structures and biological activities.
Uniqueness of Galanganone C: this compound is unique due to its specific long-chain alkylphenol structure, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSDKHNCKUMQKI-WQMXANTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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